(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Description

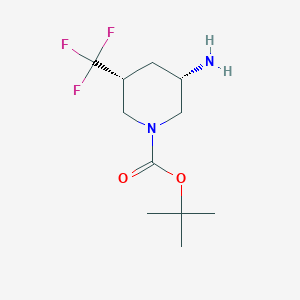

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1240585-46-9) is a chiral piperidine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol . The compound features a stereospecific trifluoromethyl (-CF₃) substituent at the 5-position and an amino (-NH₂) group at the 3-position of the piperidine ring. The Boc group enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors or CNS-targeting drugs. However, commercial availability is currently discontinued .

Properties

Molecular Formula |

C11H19F3N2O2 |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1 |

InChI Key |

MTUOZRYHCWOEFS-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Structural and Stereochemical Considerations

Molecular Architecture

The compound features a piperidine ring with tert-butoxycarbonyl (Boc) protection at the 1-position, an amino group at the 3S position, and a trifluoromethyl substituent at the 5R position (Figure 1). Its IUPAC name, tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate, reflects the absolute configuration confirmed via X-ray crystallography in related analogues.

Key Properties

Synthetic Methodologies

Catalytic Hydrogenation of Benzyl-Protected Intermediate

Reaction Protocol

A benchmark method involves hydrogenolysis of benzyl (3S,5R)-3-[(tert-butoxycarbonyl)amino]-5-(trifluoromethyl)piperidine-1-carboxylate (Scheme 1):

Procedure

- Substrate : 3.86 g (9.59 mmol) of benzyl-protected intermediate

- Catalyst : 10% Pd/C (0.30 g)

- Conditions : 25 psi H₂ in methanol (50 mL), 2 hours

- Workup : Filtration and solvent removal under reduced pressure

Results

Advantages

- Eliminates benzyl groups without affecting Boc protection

- Scalable to multi-gram quantities

Multi-Step Synthesis from Aryl Halides

Lithium-Halogen Exchange and Carbonyl Addition

Adapted from Swanson’s route for analogous piperidines:

Step 1: Lithium-Halogen Exchange

- Reagents : 1-bromo-2-(trifluoromethyl)benzene, n-BuLi

- Product : Aryl lithium species

Step 2: Carbonyl Addition to 1-Benzylpiperidin-4-one

- Forms tertiary alcohol intermediate

Step 3: Dehydration with Thionyl Chloride

- Generates tetrahydropyridine derivative

Step 4: Hydrogenation with Ammonium Formate/Pd/C

- Simultaneously reduces olefin and removes benzyl group

Key Data

Stereochemical Control Strategies

Chiral Auxiliary Approach

Use of (3S,5R)-configured intermediates during piperidine ring formation ensures retention of stereochemistry. For example:

Analytical Characterization

Comparative Analysis of Methods

| Method | Yield | Stereopurity | Scalability | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | 100% | >99% ee | Industrial | |

| Multi-step synthesis | ~40–50% | >99% ee | Lab-scale |

Challenges and Optimization

Moisture Sensitivity

Applications in Drug Discovery

The compound serves as a precursor to RBP4 inhibitors, with demonstrated activity in:

- Retinoid pathway modulation

- Ocular disease therapeutics

Example derivative A1120 reduced serum retinol levels by 70% in murine models.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations: Trifluoromethyl vs. Methyl, Hydroxy, and Fluoro Groups

Key analogs differ in substituents at the 5-position of the piperidine ring, altering electronic, steric, and physicochemical properties.

Key Observations :

- Methyl (-CH₃) : Reduces molecular weight and polarity but lacks the electronic effects of fluorine .

- Hydroxy (-OH) : Increases polarity and hydrogen-bonding capacity, which may limit membrane permeability but enhance aqueous solubility .

- Fluoro (-F) : Balances electronegativity and lipophilicity, offering intermediate properties between -CH₃ and -CF₃ .

Functional Group Modifications: Amino vs. Oxo and Heterocyclic Derivatives

Comparisons with piperidine derivatives featuring alternative functional groups:

Key Observations :

- Ketone Group: Increases reactivity but reduces stability compared to amino-substituted analogs .

- Heterocyclic Additions : Pyrazole rings modify conformational flexibility and electronic distribution, impacting target interactions .

Research Implications

- Drug Development : The -CF₃ group’s lipophilicity and stability make the compound suitable for CNS drug candidates, while -OH analogs may serve as polar intermediates .

- Structural Diversity : Substitutent variations enable fine-tuning of pharmacokinetic properties, highlighting the importance of structure-activity relationship (SAR) studies .

Biological Activity

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate, with CAS number 1312810-30-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a trifluoromethyl group, which significantly influences its pharmacological properties.

- Molecular Formula : CHFNO

- Molecular Weight : 268.28 g/mol

- Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of antibacterial and enzyme inhibition properties.

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds similar to this compound. These studies demonstrate that derivatives of this compound can inhibit bacterial topoisomerases, which are critical for bacterial DNA replication.

Table 1: Antibacterial Activity of Related Compounds

| Compound ID | Target Bacteria | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|

| 7a | E. coli | <32 | <1 |

| 7h | S. aureus | <100 | <0.5 |

| 7b | A. baumannii | <50 | <2 |

The compounds tested showed low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating potent antibacterial activity against both Gram-positive and Gram-negative strains .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication. The results indicate that compounds with similar structures exhibit significant inhibitory effects:

Table 2: Enzyme Inhibition Activities

| Compound ID | Enzyme Target | IC50 (nM) |

|---|---|---|

| 7a | DNA Gyrase | <32 |

| 7h | Topoisomerase IV | <100 |

These findings suggest that this compound could be developed as a lead compound for further antibacterial drug development .

Case Studies

Several case studies have highlighted the efficacy of related compounds in treating infections caused by multidrug-resistant bacteria. For instance, a study demonstrated the in vivo efficacy of a related compound in a mouse model infected with vancomycin-intermediate S. aureus, showcasing its potential for clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.